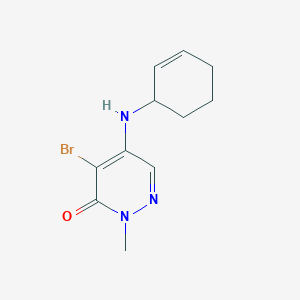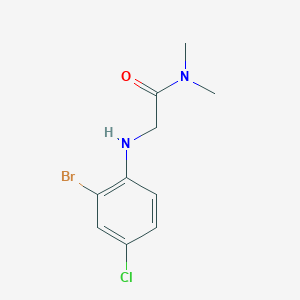
5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2O2S. It is a pyridine derivative that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of drug discovery and development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine involves the inhibition of certain enzymes. This compound has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine have been studied in vitro and in vivo. In vitro studies have shown that this compound has inhibitory effects on the activity of protein kinase C and lipoxygenase. In vivo studies have shown that this compound has anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine in lab experiments include its unique chemical properties and potential applications in drug discovery and development. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research and development of 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Development of enzyme inhibitors based on the chemical structure of this compound.
3. Development of anti-cancer drugs based on the anti-tumor properties of this compound.
4. Investigation of the potential of this compound as a therapeutic agent for inflammatory diseases.
5. Investigation of the potential of this compound as a therapeutic agent for neurological disorders.
In conclusion, 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine is a chemical compound with potential applications in drug discovery and development. Its unique chemical properties and inhibitory effects on certain enzymes make it a potential candidate for the development of enzyme inhibitors and anti-cancer drugs. Further studies are needed to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine involves several steps. The starting material for the synthesis is 2-bromo-3-nitropyridine, which is reacted with methyl magnesium bromide to form 2-methyl-3-nitropyridine. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-methyl-3-nitropyridin-5-yl)acetate. The final step involves the reaction of this compound with sodium hydrosulfide and methyl iodide to form 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine.
Scientific Research Applications
5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine has potential applications in drug discovery and development. It has been found to have inhibitory effects on certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. This compound has also been found to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2S/c1-12(3-4-16-2)9-8(13(14)15)5-7(10)6-11-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZNBQFLOIZHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC)C1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)





![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)


![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)
![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)